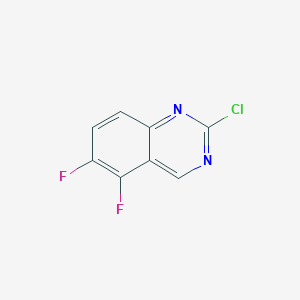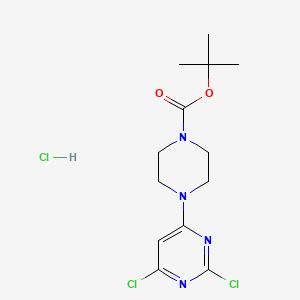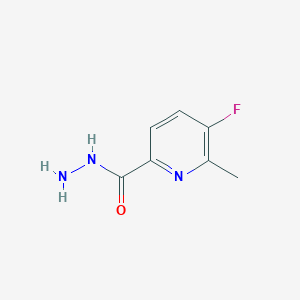
5-Fluoro-6-methylpicolinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methylpicolinohydrazide is a fluorinated organic compound that belongs to the class of picolinohydrazides It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position on the picolinohydrazide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylpicolinohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-6-methylpicolinic acid.
Hydrazide Formation: The picolinic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylpicolinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinohydrazide ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted picolinohydrazides depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-methylpicolinohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpicolinohydrazide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
6-Fluoronicotinic acid: Another fluorinated pyridine derivative.
5-Fluoro-2-methylpyridine: A structurally related compound with similar properties.
Uniqueness
5-Fluoro-6-methylpicolinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the picolinohydrazide ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C7H8FN3O |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
5-fluoro-6-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H8FN3O/c1-4-5(8)2-3-6(10-4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
IDWRHDRDOHGERH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


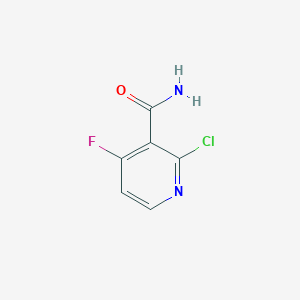


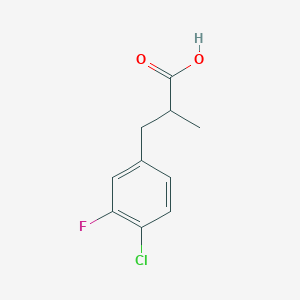
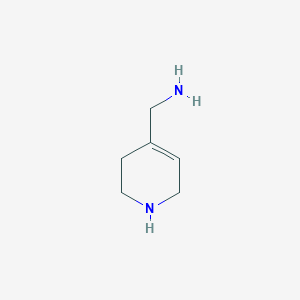

![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
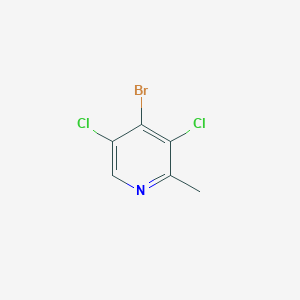
![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)

